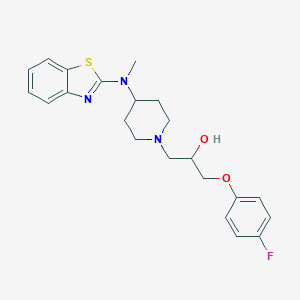

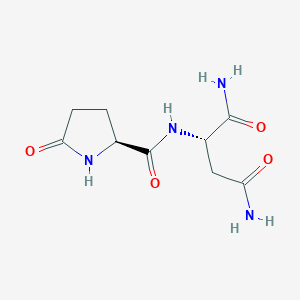

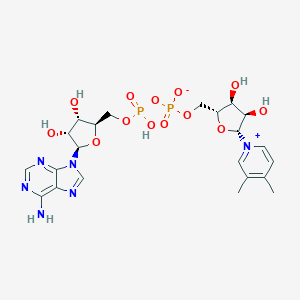

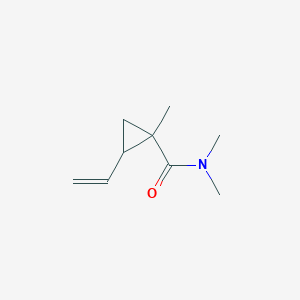

![molecular formula C25H37N5O5 B011583 6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide CAS No. 104881-72-3](/img/structure/B11583.png)

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that are often studied for their potential in various fields of chemistry and biochemistry. The research focuses on synthesizing these compounds through innovative methods and understanding their chemical and physical properties to explore their applications in different areas, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multiple steps, including protection and deprotection of functional groups, activation of reactants, and strategic use of catalysts to improve yield and selectivity. A notable method involves the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a key intermediate in the synthesis of heterocyclic systems, demonstrating the versatility of this approach in obtaining compounds with potential biological activity (Stanovnik et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically utilizes techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within the molecule. This analysis aids in understanding the compound's reactivity, stability, and interaction with other molecules. While specific studies on the molecular structure of this compound were not found, related research on similar compounds provides insights into the importance of stereochemistry and molecular conformation in determining their properties and reactivity.

Chemical Reactions and Properties

The chemical reactions involving this compound likely include nucleophilic substitutions, amidation, and condensation reactions, pivotal for modifying the structure and introducing new functional groups. These reactions are crucial for the synthesis and functionalization of the compound, allowing for the exploration of its chemical properties and potential applications. The synthesis of derivatives through reactions with heterocyclic compounds indicates the compound's reactivity and the possibility of generating a diverse range of products (Svete et al., 1997).

Applications De Recherche Scientifique

Synthesis and Transformation of Cyclic β-Amino Acids through Metathesis Reactions

The synthesis and functionalization of cyclic β-amino acids have gained significant interest due to their biological relevance and impact in drug research. Various metathesis reactions, including ring-opening, ring-closing, and cross metathesis, are widely used to access either alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes offer selective and stereocontrolled methodologies, providing a versatile, robust, and efficient approach to producing these compounds. Such synthetic strategies are crucial for developing new molecular entities in medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Paramagnetic Amino Acid Derivatives in Peptide Studies

The application of paramagnetic amino acid derivatives, such as TOAC, in peptide studies highlights the compound's utility in analyzing peptide backbone dynamics and secondary structure. The incorporation of TOAC into peptides through peptide bonds has been instrumental in studies utilizing EPR spectroscopy and other physical techniques. These applications underscore the compound's value in investigating the interaction of peptides with membranes, proteins, and nucleic acids, offering insights into peptide orientation in membranes and peptide-protein interactions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry, used in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, demonstrating the broad utility of amino-triazoles in applied sciences, biotechnology, and chemistry (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Propriétés

IUPAC Name |

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYIXLQAMONDNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392201 |

Source

|

| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

CAS RN |

104881-72-3 |

Source

|

| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

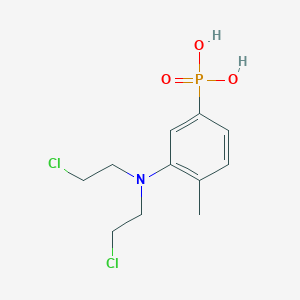

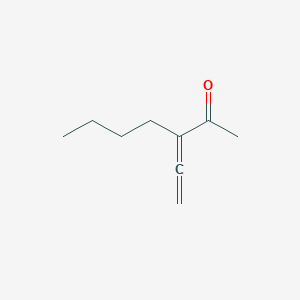

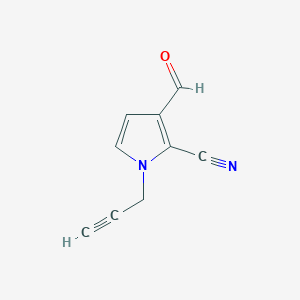

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B11500.png)